1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

Description

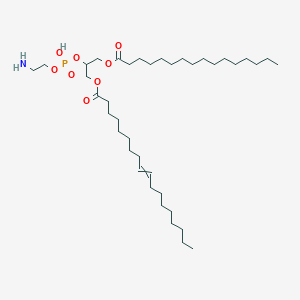

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a glycerophospholipid characterized by a racemic (rac) glycerol backbone with oleoyl (C18:1, ω-9) and palmitoyl (C16:0) acyl chains esterified at the sn-1 and sn-3 positions, respectively, and a phosphoethanolamine head group at the sn-2 position (Figure 1) . Its molecular formula is C₃₉H₇₆NO₈P, with a molecular weight of 766.0 g/mol . The compound is synthesized for applications in membrane biology, liposome formulations, and fluorescent labeling studies due to its amphiphilic nature and structural versatility .

Properties

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMYNJDXEOSYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine (CAS 1035010-98-0) is a phospholipid that plays a significant role in biological membranes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on cell membranes, interactions with proteins, and implications in drug delivery systems.

Membrane Interaction

This compound exhibits significant interactions with lipid bilayers, influencing membrane fluidity and permeability. Studies indicate that this compound can alter the structural properties of lipid membranes, which is crucial for understanding its role in drug delivery systems.

Table 1: Effects on Membrane Properties

| Parameter | Control (Without Lipid) | With this compound |

|---|---|---|

| Membrane Fluidity | Baseline | Increased fluidity |

| Permeability | Low | Enhanced permeability |

| Phase Transition Temp | 40.3 °C | Decreased by up to 2.6 °C |

The incorporation of this phospholipid into liposomal formulations has been shown to enhance the stability and efficacy of drug delivery systems, particularly in targeting specific tissues .

Cytotoxicity and Antifungal Activity

Research has indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines while showing antifungal properties. The compound's ability to disrupt fungal cell membranes has been linked to its structural characteristics, which allow it to integrate into lipid bilayers effectively.

Case Study: Antifungal Activity

In a study examining the antifungal activity of lipid derivatives, it was found that this compound significantly increased the permeability of fungal membranes, leading to enhanced leakage of cytoplasmic contents and subsequent cell death .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Membrane disruption |

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

| Candida albicans | 15 | Membrane permeabilization |

Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to form stable liposomes enhances the encapsulation and release profiles of therapeutic agents.

Liposome Formulation

Liposomes composed of this phospholipid have demonstrated improved circulation times and targeted delivery capabilities due to their cationic nature, which facilitates interactions with negatively charged cell membranes .

Table 3: Liposome Characteristics

| Characteristic | Standard Liposome | Liposome with this compound |

|---|---|---|

| Size (nm) | 100 ± 20 | 90 ± 15 |

| Zeta Potential (mV) | -30 | +20 |

| Drug Encapsulation Efficiency (%) | 60 | 85 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional and Stereochemical Isomers

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

- Structure : Differs in the stereochemistry (sn-glycero-3 vs. rac-glycero-2) and acyl chain positions (palmitoyl at sn-1, oleoyl at sn-2) .

- Functional Impact : The sn-3 configuration in this isomer aligns with natural phospholipid biosynthesis, enhancing compatibility with eukaryotic membrane systems . In contrast, the rac-glycero-2 configuration of the target compound may reduce stereospecific interactions with enzymes or receptors .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

- Structure: Shares acyl chains (palmitoyl and oleoyl) but replaces the phosphoethanolamine head group with phosphocholine .

- Functional Impact: The zwitterionic phosphocholine head group increases membrane fluidity and reduces electrostatic interactions compared to the anionic phosphoethanolamine, making POPC more suitable for neutral liposome formulations .

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE)

Head Group Variants

Acyl Chain Composition and Physical Properties

Key Observations :

- Unsaturated oleoyl chains lower melting points, increasing membrane fluidity.

- Phosphoethanolamine derivatives generally exhibit higher CMC values than phosphocholines due to reduced hydrophobic interactions .

Role in Drug Delivery Systems

This compound has been conjugated with fluorophores (e.g., Atto647N) for tracking virosome interactions in respiratory tract models . Its racemic configuration may reduce steric hindrance during conjugation compared to stereospecific isomers.

Preparation Methods

Chemical Synthesis Methodology

The chemical synthesis of 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine typically involves:

- Starting materials: racemic glycerol derivatives (e.g., rac-glycero-3-phosphoethanolamine or protected glycerol backbones)

- Stepwise acylation: selective esterification of the hydroxyl groups at the sn-1 and sn-3 positions with oleic acid and palmitic acid, respectively, or vice versa, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for ester bond formation.

- Regioselectivity control: Achieved by protecting groups or reaction conditions to ensure acylation at the correct glycerol hydroxyl positions.

- Deprotection and purification: Removal of protecting groups followed by chromatographic purification (e.g., silica gel column chromatography or preparative HPLC) to isolate the pure phosphoethanolamine lipid.

A closely related synthesis reported for similar phosphoethanolamines involves:

- Use of (R)-benzyl glycidyl ether heated with fatty acid derivatives in the presence of catalytic tetrabutylammonium bromide (Bu4NBr) to form regioisomeric esters, followed by purification to isolate the desired isomer.

- Subsequent acylation at the 2-position with palmitic acid using DCC as a coupling agent.

- Final deprotection steps such as palladium-catalyzed hydrogenolysis to remove benzyl ethers, yielding the free alcohol form of the phosphoethanolamine lipid.

Preparation of Stock Solutions for Research Use

Commercial suppliers provide this compound in powder or solution form. Preparation of stock solutions is critical for experimental reproducibility and involves:

- Solvent selection: The compound is soluble in dimethyl sulfoxide (DMSO) and can be dissolved by heating to 37°C and sonication to enhance solubility.

- Concentration calculations: Stock solutions are prepared at defined molarities (e.g., 1 mM, 5 mM, 10 mM) by dissolving precise masses of the compound in calculated volumes of solvent.

| Mass of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 1.3927 | 0.2785 | 0.1393 |

| 5 | 6.9637 | 1.3927 | 0.6964 |

| 10 | 13.9274 | 2.7855 | 1.3927 |

- Storage conditions: Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for longer periods (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the solution.

Purification and Characterization

- Chromatographic purification: Preparative High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns is commonly employed to purify synthesized phosphoethanolamines.

- Elution conditions: Isocratic elution with methanol containing ammonium formate is used to separate the target compound from byproducts.

- Analytical methods: Mass spectrometry (MS), including tandem MS (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure and purity.

Research Findings and Optimization

- Synthesis conditions such as temperature, reaction time, and solvent choice are optimized to maximize yield and minimize byproduct formation.

- Lower temperatures and shorter reaction times are preferred for sensitive phosphoethanolamine species to reduce side reactions.

- Use of stable isotope-labeled glucose in glycation studies of phosphoethanolamines has been reported, indicating the compound’s utility in biochemical research.

- Physical methods such as vortexing, ultrasonication, and mild heating facilitate dissolution and formulation for in vivo and in vitro studies.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Stepwise Acylation | Selective esterification of glycerol hydroxyls with oleic and palmitic acids | DCC, catalytic Bu4NBr, temperature control | Regioselectivity critical |

| Deprotection | Removal of protecting groups (e.g., benzyl ethers) | Palladium-catalyzed hydrogenolysis | High yield, mild conditions |

| Purification | Chromatographic separation (prep HPLC or silica gel chromatography) | C18 column, methanol with ammonium formate | Isolate pure compound |

| Stock Solution Preparation | Dissolution in DMSO, heating and sonication to enhance solubility | DMSO, 37°C heating, ultrasonic bath | Store at -20°C/-80°C, aliquot to avoid freeze-thaw |

| Analytical Characterization | Mass spectrometry (MS/MS), NMR, UV detection | LC-MS/MS, UV at 220 nm | Confirm purity and structure |

Q & A

Q. How is the structural characterization of 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine validated in experimental settings?

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, P and H spectra confirm the phosphoethanolamine headgroup and acyl chain positions . MS (e.g., MALDI-TOF) verifies molecular weight and acyl chain composition, with fragmentation patterns distinguishing regioisomers. Comparative analysis against reference standards (e.g., LMGP02020000 in lipid databases) ensures accuracy .

Q. What methods are used to synthesize and purify this glycerophosphoethanolamine derivative?

Synthesis involves enzymatic or chemical acylation of sn-glycero-3-phosphoethanolamine with oleic (18:1) and palmitic (16:0) acids under anhydrous conditions . Purification uses thin-layer chromatography (TLC) with chloroform/methanol/water (65:25:4) or reversed-phase HPLC (C18 column, acetonitrile/isopropanol gradient). Purity (>99%) is confirmed via phosphorus assay and MS .

Q. What is the role of this lipid in membrane model systems (e.g., liposomes or bilayers)?

As a mixed-chain phosphatidylethanolamine (PE), it modulates membrane curvature and fluidity due to its unsaturated oleoyl (18:1) and saturated palmitoyl (16:0) chains. It is used in asymmetric liposomes (e.g., POPC:POPE:POPG mixtures) to study phase separation or fusion kinetics . Its headgroup hydrogen-bonding capacity also influences interactions with transmembrane proteins .

Advanced Research Questions

Q. How do discrepancies in reported phase transition temperatures (TmT_mTm) for this lipid arise across studies?

Variations in (e.g., 15–25°C) stem from differences in sample preparation:

- Hydration levels: Excess water reduces by 3–5°C compared to lyophilized samples .

- Chain asymmetry: The 18:1/16:0 acyl mismatch creates packing defects, lowering by 8–10°C versus symmetric-chain PEs .

- Measurement techniques: Differential scanning calorimetry (DSC) may report higher than fluorescence anisotropy due to kinetic effects .

Q. What analytical challenges exist in quantifying trace impurities (e.g., lysophospholipids) in commercial batches?

Lysophospholipids (<0.5% w/w) arise from hydrolysis during storage. Detection requires:

Q. How does this lipid’s stereochemical configuration (rac-glycero) impact its interactions with membrane proteins?

The racemic sn-2 configuration disrupts stereospecific binding to proteins like phospholipase A2 (PLA2), reducing hydrolysis rates by 40–60% compared to enantiopure analogs (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) . Molecular dynamics simulations reveal altered hydrogen-bonding networks in rac-glycero headgroups, affecting protein docking .

Q. What experimental strategies resolve contradictions in its role in apoptotic signaling pathways?

Conflicting data on pro-apoptotic effects (e.g., caspase-3 activation vs. mitochondrial membrane stabilization) are addressed by:

- Cell-type-specific protocols: Use Jurkat T-cells (sensitive to PE-mediated apoptosis) vs. HEK293 (resistant) .

- Isotopic labeling (C-palmitate) to track lipid trafficking to mitochondrial membranes .

- Knockdown of PE-specific phospholipase D (PLD) to isolate signaling pathways .

Methodological Recommendations

- For vesicle studies : Incorporate 10 mol% cholesterol to stabilize asymmetric membranes containing this lipid, reducing spontaneous curvature-driven leakage .

- For protein binding assays : Use surface plasmon resonance (SPR) with lipid monolayers (10 mM HEPES, 150 mM NaCl, pH 7.4) to minimize nonspecific interactions .

- For isotopic tracing : Synthesize deuterated variants (e.g., d-palmitoyl) via catalytic deuteration of palmitic acid before acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.